In Vivo Functional Potency: PF-04701475 vs. Binding Tool PF-04725379
PF-04701475 exhibits an EC50 of 123 nM in a functional AMPA receptor potentiation assay [1]. In contrast, the structurally related DHI-series compound PF-04725379 (11) was developed not for in vivo dosing but as a tritiated ligand to characterize binding affinities of other potentiators in rat brain homogenate [2]. While PF-04725379's functional EC50 is not reported as a primary endpoint, its designated role as a binding probe highlights a critical differentiation: PF-04701475 is the DHI-series prototype validated for functional in vivo pharmacology studies.
| Evidence Dimension | Functional Potency and Primary Application |
|---|---|
| Target Compound Data | EC50 = 123 nM; validated for in vivo pharmacology |
| Comparator Or Baseline | PF-04725379 (11); EC50 not a primary metric; developed as a tritiated radioligand for binding assays |
| Quantified Difference | Distinct primary utility: functional in vivo probe vs. binding assay tool |
| Conditions | Functional activity screen using mES cell-derived neuronal precursors (PF-04701475); binding affinity in rat brain homogenate (PF-04725379). |
Why This Matters
This differentiates PF-04701475 as the in vivo functional prototype of the DHI series, making it essential for studies requiring correlative in vitro-to-in vivo pharmacodynamic readouts, whereas PF-04725379 is optimized for binding site characterization.
- [1] TargetMol. PF-04701475 Product Description. CAS 1488407-52-8. View Source
- [2] Patel, N. C.; et al. Discovery and Characterization of a Novel Dihydroisoxazole Class of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Potentiators. J. Med. Chem. 2013, 56 (22), 9180–9191. View Source
